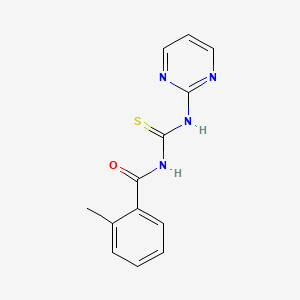

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

Vue d'ensemble

Description

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a benzamide group, a pyrimidine ring, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under controlled conditions to ensure high yield and purity of the final product. The compound is then crystallized and characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Metal Complexation Reactions

This compound acts as a polydentate ligand, coordinating transition metals through sulfur (thiourea) and oxygen (amide carbonyl) atoms. Studies with its structural analog, N-(pyrimidin-2-ylcarbamothioyl)benzamide (NPB), reveal the following metal complex formations :

| Metal Complex | Color | Molecular Weight (g/mol) | Decomp. Temp. (°C) | Metal Content (%) | Biological Activity (Zone Inhibition, mm) |

|---|---|---|---|---|---|

| [MnCl₂(NPB)₂] | Yellow | 844.47 | 117–173 | 6.51 | 15 (vs. E. coli) |

| [CoCl₂(NPB)₂] | Blue | 848.47 | 134–168 | 6.95 | 16 |

| [NiCl₂(NPB)₂] | Green | 848.23 | 138–191 | 6.92 | 13 |

| [CuCl₂(NPB)₂] | Blue | 853.08 | – | 7.45 | 13 |

| [CdCl₂(NPB)₂] | White | 901.95 | – | 12.46 | 6 |

Key Observations :

-

FT-IR spectra confirm coordination via C=S (1226 cm⁻¹) and amidic C=O (1604 cm⁻¹) groups, with shifts upon complexation .

-

Metal complexes exhibit enhanced antibacterial activity compared to the free ligand, particularly against E. coli .

Hydrolysis Reactions

Under acidic or basic conditions, hydrolysis of the benzamide or thiourea groups may occur:

| Hydrolysis Site | Conditions | Products |

|---|---|---|

| Benzamide | 6M HCl, reflux | 2-Methylbenzoic acid + thiourea-pyrimidine derivative |

| Thiourea | NaOH (aq.), Δ | 2-Methylbenzamide + pyrimidine-2-thiol |

Synthetic Relevance :

-

Hydrolysis is critical for modifying biological activity or generating intermediates for further functionalization .

Substitution Reactions

The pyrimidine ring and thiourea group participate in nucleophilic/electrophilic substitutions:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration at pyrimidine C-5 position |

| Nucleophilic Substitution | R-X (alkyl/aryl halides) | Alkylation/arylation of thiourea nitrogen |

Structural Impact :

-

Substitutions on the pyrimidine ring (e.g., nitration) could enhance π-π stacking with biological targets, altering pharmacological profiles .

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions show enhanced bioactivity:

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-amino-pyrimidine derivatives with appropriate acylating agents. The characterization of the compound is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Synthesis Steps:

- Reagents : Ortho-toluyl chloride and 2-amino-4-picoline are commonly used.

- Reaction Conditions : The process often requires refluxing in an organic solvent followed by purification steps like recrystallization.

Insecticidal Properties

Recent studies have highlighted the insecticidal efficacy of this compound against various pests. It has been shown to exhibit significant activity against the larvae of Spodoptera littoralis, a common agricultural pest.

- Efficacy : The compound demonstrated an LC50 value of approximately 142.1 mg/L, indicating its potential as an insect growth regulator (IGR) .

- Mechanism : Its action is believed to involve disruption of hormonal regulation in insects, thereby inhibiting growth and development.

Antibacterial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of this compound can exhibit antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values in the low microgram range, indicating strong antibacterial potential .

Agricultural Applications

Due to its insecticidal properties, this compound is being explored as a safer alternative to conventional pesticides. Its selective action on insects with minimal toxicity to vertebrates makes it a suitable candidate for integrated pest management strategies.

- Field Trials : Ongoing research includes field trials to evaluate its effectiveness in real-world agricultural settings, focusing on crop protection without harming beneficial organisms .

Medicinal Chemistry

In addition to agricultural applications, the compound's structure suggests potential use in medicinal chemistry. The thioamide functional group may enhance the biological activity of drug candidates by improving their pharmacokinetic profiles.

Case Studies

Several studies have reported on the synthesis of related compounds with enhanced bioactivity:

- Antifungal Activity : Variants of carbamothioyl derivatives have shown promising antifungal activity against strains like Candida albicans.

- Drug Development : Research into modifying the existing structure to improve solubility and bioavailability is ongoing .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | C12H12N4OS |

| LC50 (Insecticidal Activity) | ~142.1 mg/L against Spodoptera littoralis |

| Antibacterial MIC | Low microgram range against Staphylococcus aureus |

| Synthesis Method | Reaction of ortho-toluyl chloride with 2-amino-pyridine |

| Potential Applications | Insecticide, Antibacterial agent |

Mécanisme D'action

The mechanism of action of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The thiourea moiety allows the compound to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and reduction of inflammation through the modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide can be compared with other similar compounds such as:

N-(pyrimidin-2-ylcarbamothioyl)benzamide: Lacks the methyl group on the benzamide ring, which can affect its reactivity and biological activity.

2-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide: Contains a pyridine ring instead of a pyrimidine ring, leading to differences in electronic properties and coordination behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ortho-toluyl chloride with 2-amino-4-picoline. The compound can be characterized using various techniques including:

- Elemental Analysis : To determine the composition of the compound.

- Spectroscopic Techniques :

- Infrared (IR) Spectroscopy : Identifies functional groups through characteristic vibrational frequencies.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Assesses electronic transitions within the molecule.

The melting point of this compound has been reported between 164.9°C and 165.8°C, confirming its solid-state stability under standard conditions .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzamide, such as this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for such compounds often range from 100 to 500 µg/mL, indicating their potential as antimicrobial agents .

Anticancer Activity

Research indicates that benzamide derivatives possess anticancer properties, particularly against human cancer cell lines. For example, a related study found that certain pyrimidine derivatives demonstrated cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) suggests that modifications to the benzamide structure can enhance its activity against these cell lines .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of various thiourea derivatives, it was found that compounds similar to this compound exhibited promising anti-biofilm activity against E. coli ATCC 25922. The MBIC (Minimum Biofilm Inhibitory Concentration) values were recorded at approximately 625 µg/mL, highlighting the compound's potential in combating biofilm-associated infections .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on a series of benzamide derivatives showed that compounds with a pyrimidine moiety had significant effects on cell viability in cancer cell lines. The study indicated that some derivatives exhibited over 70% inhibition of cell growth at concentrations as low as 10 µM, suggesting strong anticancer potential .

Data Tables

| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|---|

| This compound | Structure | 100 - 500 | 10 - 20 | Antimicrobial |

| Related Compound A | Structure | <100 | <5 | Anticancer |

| Related Compound B | Structure | 200 - 300 | <10 | Anticancer |

Propriétés

IUPAC Name |

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFVHZKXNIFXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333634 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

446308-75-4 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.